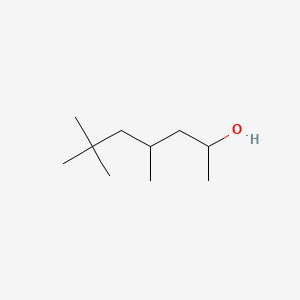
4,6,6-Trimethylheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is also known by its IUPAC name, 2-heptanol, 4,6,6-trimethyl-. This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylheptan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,6,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,6,6-trimethylheptan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to this compound using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,6,6-Trimethylheptan-2-one.
Reduction: this compound.
Substitution: 4,6,6-Trimethylheptan-2-yl chloride
Aplicaciones Científicas De Investigación
4,6,6-Trimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the activity of alcohol dehydrogenases and other related enzymes.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. .
Mecanismo De Acción
The mechanism of action of 4,6,6-Trimethylheptan-2-ol primarily involves its interaction with enzymes and other molecular targets. As an alcohol, it can undergo oxidation and reduction reactions catalyzed by enzymes such as alcohol dehydrogenases. These enzymes facilitate the conversion of the alcohol to its corresponding ketone and vice versa. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Heptanol: Similar in structure but lacks the additional methyl groups at positions 4 and 6.
4-Methyl-2-pentanol: A shorter chain alcohol with a similar branching pattern.
2,6-Dimethyl-4-heptanol: Another branched alcohol with a different arrangement of methyl groups
Uniqueness
4,6,6-Trimethylheptan-2-ol is unique due to its specific branching pattern and the presence of three methyl groups. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity. The compound’s unique structure also makes it a valuable model for studying the effects of branching on the behavior of alcohols in various chemical and biological contexts .
Propiedades
Número CAS |
51079-79-9 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
4,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clave InChI |
FHQUDZUTAZYJRH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















